2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE
Overview
Description
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole ring, a hydrazino group, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. One common method involves the reaction of o-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzisothiazole core . The hydrazino group is then introduced through a reaction with hydrazine hydrate under controlled conditions . Finally, the benzenesulfonamide moiety is attached using sulfonyl chloride derivatives in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzisothiazole compounds .
Scientific Research Applications
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzisothiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The hydrazino group may also play a role in forming hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one,1,1-dioxide: Known for its antimicrobial properties.
2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazino]carbonyl}-N-methylbenzenesulfonamide: Shares a similar core structure but with different functional groups.
Benzothiadiazine-1,1-dioxide compounds: Screened as aldose reductase inhibitors.
Uniqueness
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]carbamoyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c1-16-25(21,22)13-9-5-3-7-11(13)15(20)18-17-14-10-6-2-4-8-12(10)26(23,24)19-14/h2-9,16H,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQITCMWRCWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1C(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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